5-[2-(benzyloxy)ethyl]-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Benzyloxy)ethyl]-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone is a synthetic organic compound with a complex structure that includes a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(benzyloxy)ethyl]-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dimethylpyrimidine and benzyl alcohol.
Formation of Intermediate: The first step involves the nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with benzyl alcohol to form 2-(benzyloxy)-4,6-dimethylpyrimidine.
Alkylation: The intermediate is then subjected to alkylation with ethylene oxide to introduce the 2-(benzyloxy)ethyl group.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone core can undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-[2-(benzyloxy)ethyl]-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential as a ligand for various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[2-(benzyloxy)ethyl]-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and methylsulfanyl groups can form specific interactions with these targets, potentially inhibiting or modulating their activity. The pyrimidinone core can also participate in hydrogen bonding and other interactions that stabilize the compound within the active site of the target.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-4,6-dimethylpyrimidine: Lacks the ethyl and methylsulfanyl groups.
6-Methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone: Lacks the benzyloxyethyl group.
5-(2-Hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone: Has a hydroxyethyl group instead of a benzyloxyethyl group.
Uniqueness
5-[2-(Benzyloxy)ethyl]-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-2-methylsulfanyl-5-(2-phenylmethoxyethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-13(14(18)17-15(16-11)20-2)8-9-19-10-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDCTDRDSDUVBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC)CCOCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.